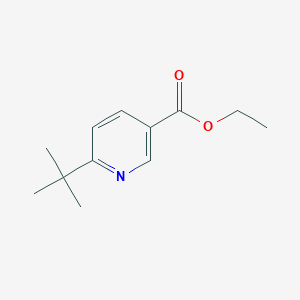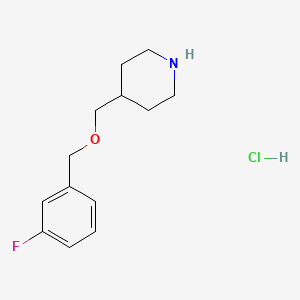![molecular formula C8H7N3O2 B1444800 1H-吡唑并[4,3-B]吡啶-5-甲酸甲酯 CAS No. 1033772-23-4](/img/structure/B1444800.png)
1H-吡唑并[4,3-B]吡啶-5-甲酸甲酯
描述
“Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate” is a chemical compound . It is a type of nitrogen-containing heterocycle . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate” involves a new and straightforward route . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The process provided the desired products with moderate to good yields .科学研究应用
合成和结构研究
合成技术:1H-吡唑并[4,3-b]吡啶-5-甲酸甲酯及其衍生物已通过各种方法合成。例如,一项研究详细介绍了使用维尔斯迈尔-哈克试剂和肼,由四氢吡啶羧酸盐合成 4-芳基-6-甲基-4,7-二氢-1H-吡唑并[3,4-b]吡啶-5-甲酸甲酯 (Verdecia 等,1996)。另一种方法涉及吡唑-5-胺衍生物与活化的羰基的缩合 (Ghaedi 等,2015)。
结构分析和计算研究:一些衍生物的分子结构,如 1-(6-氯-吡啶-2-基)-5-羟基-1H-吡唑-3-甲酸甲酯,已使用 X 射线衍射和密度泛函理论 (DFT) 计算进行了研究 (Shen 等,2012)。
生物医学应用
抗菌活性:某些 1H-吡唑并[4,3-b]吡啶-5-甲酸甲酯衍生物表现出抗菌特性。例如,一些合成的 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-甲酸表现出良好的抗菌活性 (Maqbool 等,2014)。
抗肿瘤特性:研究还探讨了这些化合物的抗肿瘤潜力。一项研究调查了新型吡唑的合成和生物学特性,包括吡唑并[3,4-b]吡啶衍生物,发现一些具有抗菌和抗肿瘤特性 (Hamama 等,2012)。
抗病毒活性:1H-吡唑并[4,3-b]吡啶-5-甲酸甲酯的新衍生物已合成,并显示出对各种病毒(如单纯疱疹病毒和马亚罗病毒)的抗病毒活性 (Bernardino 等,2007)。
光谱学和理论研究
光谱研究:已使用 FT-IR 和 FT-拉曼光谱探索了 6-氨基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-甲酸等衍生物的振动光谱,并辅以 DFT 计算 (Bahgat 等,2009)。
互变异构研究:已经检查了某些吡唑并[4,3-c]吡啶在不同条件下的互变异构和自发转化,提供了对它们的结构稳定性和转化的见解 (Gubaidullin 等,2014)。
作用机制
Target of Action
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a compound that has been evaluated for its potential in biomedical applications . It is suggested that it may act as an inhibitor of several important proteins, including cyclin-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases .
Mode of Action
It is believed to interact with its targets, leading to changes in their function . For instance, it may inhibit the activity of cyclin-dependent kinase1, a key regulator of cell cycle progression .
Biochemical Pathways
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate likely affects multiple biochemical pathways due to its interaction with various targets . These pathways could include those involved in cell cycle regulation, viral replication, inflammation, and oxidative stress .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its molecular weight and lipophilicity .
Result of Action
The molecular and cellular effects of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it inhibits cyclin-dependent kinase1, it could potentially disrupt cell cycle progression and exert anti-cancer effects .
Action Environment
The action, efficacy, and stability of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate could be influenced by various environmental factors. For instance, the presence of other substances in the body could affect its absorption and distribution . Additionally, factors such as pH and temperature could potentially impact its stability and activity .
生化分析
Biochemical Properties
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction with TRKs suggests that Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate may influence signaling pathways that are crucial for cellular functions. Additionally, this compound has been found to exhibit inhibitory activity against certain cytochrome P450 isoforms, indicating its potential role in modulating metabolic processes .
Cellular Effects
The effects of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are essential for cell proliferation, differentiation, and survival. Furthermore, Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate has been shown to affect gene expression, leading to changes in cellular metabolism and function. The compound’s impact on these pathways underscores its potential as a therapeutic agent in treating diseases related to abnormal cell signaling and metabolism.
Molecular Mechanism
At the molecular level, Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate exerts its effects through various binding interactions with biomolecules. It has been identified as a TRK inhibitor, binding to the kinase domain of TRKs and preventing their activation . This inhibition disrupts downstream signaling pathways, thereby affecting cellular processes such as proliferation and differentiation. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests a role in enzyme inhibition, which can lead to altered metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated good plasma stability, maintaining its activity over extended periods . Studies have also shown that Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate can induce long-term changes in cellular function, particularly in the context of gene expression and metabolic processes . These findings highlight the compound’s potential for sustained therapeutic effects.
Dosage Effects in Animal Models
The effects of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TRK activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate may exhibit toxic effects, including adverse impacts on liver function and overall metabolism . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibitory activity against cytochrome P450 enzymes suggests its role in modulating the metabolism of other drugs and endogenous compounds . This interaction can lead to changes in metabolite levels and overall metabolic balance, highlighting the compound’s potential impact on metabolic health.
Transport and Distribution
Within cells and tissues, Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate within the body is crucial for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate plays a critical role in its activity and function. The compound has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding the subcellular distribution of Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(10-6)4-9-11-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBFJAPMNVENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242045 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033772-23-4 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033772-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







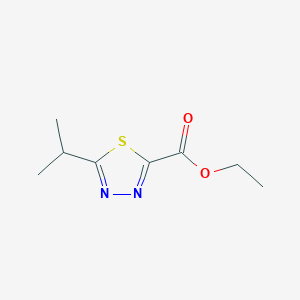

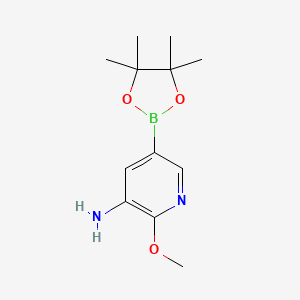
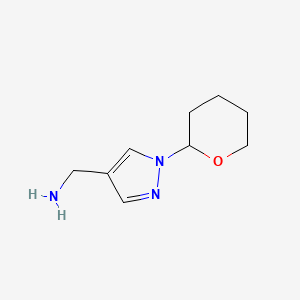
![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)

